molecular formula C7H16ClNO B6277601 1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride CAS No. 2763759-68-6

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride

Cat. No. B6277601
CAS RN: 2763759-68-6
M. Wt: 165.7
InChI Key:
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Description

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride, also known as 1-CB-2-MEA, is an organic compound used in a wide range of scientific research applications. It is a colorless solid or powder with a melting point of about 246-248°C and a boiling point of about 300°C. It is soluble in water and ethanol, and insoluble in ether. 1-CB-2-MEA is a cyclobutyl derivative of the amino acid methylaminoethanol, and it has been studied for its potential use in a variety of biochemical and physiological experiments.

Mechanism of Action

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of several neurotransmitter transporters, including serotonin and dopamine transporters. In addition, this compound has been shown to interact with several G-protein coupled receptors, including the adenosine and opioid receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of neurotransmitter transporters, including serotonin and dopamine transporters. Additionally, this compound has been shown to interact with several G-protein coupled receptors, including the adenosine and opioid receptors.

Advantages and Limitations for Lab Experiments

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and ethanol, making it easy to work with. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. It is not very soluble in ether, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very soluble in lipids, making it difficult to use in certain types of biochemical and physiological experiments.

Future Directions

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride has potential applications in a variety of research fields, including drug metabolism, enzyme kinetics, and drug design. Additionally, it has potential applications in the study of the structure and function of proteins, and in the study of the biochemical and physiological effects of drugs on various organisms. Additionally, this compound may have potential applications in the development of new drugs, and in the development of new therapeutic strategies for various diseases. Finally, this compound may have potential applications in the development of new assays and in the development of new analytical techniques.

Synthesis Methods

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is synthesized by reacting 1-bromocyclobutane with methylaminoethanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds in an aqueous solution, and yields a product that is purified by recrystallization. The purity of the product can be further increased by chromatography, and the final product is a colorless solid or powder.

Scientific Research Applications

1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride has been used in a variety of scientific research applications, such as the study of enzyme kinetics and the study of drug metabolism. It has also been used to study the effects of drugs on the nervous system and to study the structure and function of proteins. Additionally, this compound has been used to study the mechanism of action of various drugs, and to study the biochemical and physiological effects of drugs on various organisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride involves the reaction of cyclobutyl ethyl ketone with methylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "Cyclobutyl ethyl ketone", "Methylamine", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclobutyl ethyl ketone is reacted with excess methylamine in methanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol at 0-5°C to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrogen chloride gas in diethyl ether at 0-5°C to form the hydrochloride salt of 1-cyclobutyl-2-(methylamino)ethan-1-ol.", "Step 4: The product is isolated by filtration and dried under vacuum." ] }

CAS RN

2763759-68-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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